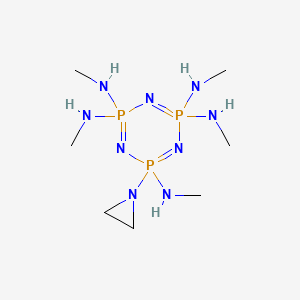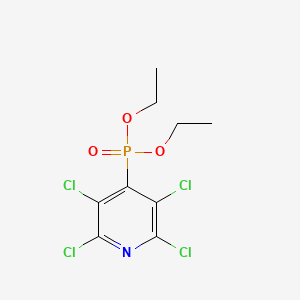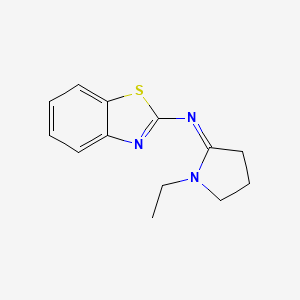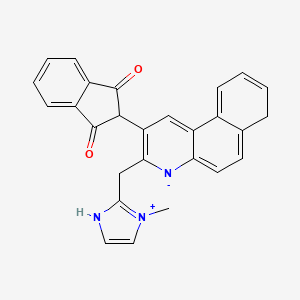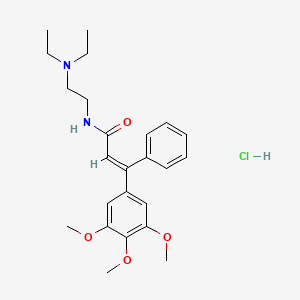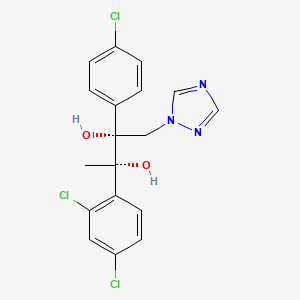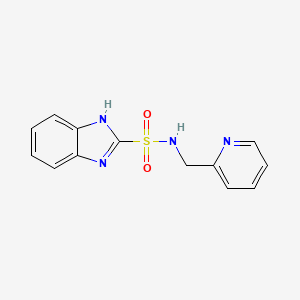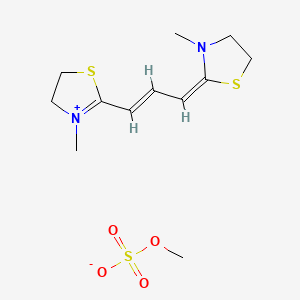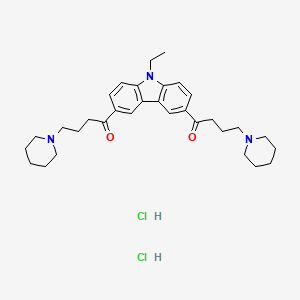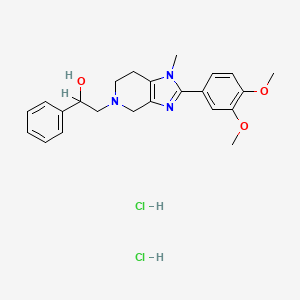
5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-2-(3,4-dimethoxyphenyl)-1-methyl-alpha-phenyl-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-2-(3,4-dimethoxyphenyl)-1-methyl-alpha-phenyl-, dihydrochloride is a complex organic compound that belongs to the class of imidazo[4,5-c]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including imidazo, pyridine, and phenyl rings, contributes to its unique chemical properties and reactivity.
准备方法
合成路线和反应条件
5H-咪唑并[4,5-c]吡啶-5-乙醇,1,4,6,7-四氢-2-(3,4-二甲氧基苯基)-1-甲基-α-苯基-,二盐酸盐的合成通常涉及多步有机反应。该过程可能从咪唑并[4,5-c]吡啶核心部分的制备开始,然后引入乙醇和苯基。这些反应中常用的试剂包括醛、胺和各种催化剂。反应条件如温度、溶剂和 pH 值必须严格控制,以确保高产率和纯度。
工业生产方法
在工业环境中,该化合物的生产可能涉及大规模间歇或连续流动工艺。先进的技术,如微波辅助合成或催化氢化,可用于提高效率和缩短反应时间。质量控制措施,包括色谱和光谱,用于监测最终产品的纯度和一致性。
化学反应分析
反应类型
5H-咪唑并[4,5-c]吡啶-5-乙醇,1,4,6,7-四氢-2-(3,4-二甲氧基苯基)-1-甲基-α-苯基-,二盐酸盐可以进行多种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或醛。
还原: 还原反应可以将某些官能团转化为醇或胺。
取代: 亲核或亲电取代反应可以引入新的官能团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)和各种亲核试剂或亲电试剂。反应条件(如温度、溶剂和催化剂)经过优化以实现所需的转化。
主要生成产物
从这些反应中形成的主要产物取决于使用的特定试剂和条件。例如,氧化可能生成酮,而还原可能生成醇。
科学研究应用
5H-咪唑并[4,5-c]吡啶-5-乙醇,1,4,6,7-四氢-2-(3,4-二甲氧基苯基)-1-甲基-α-苯基-,二盐酸盐具有广泛的科学研究应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,如抗菌或抗癌特性。
医学: 研究其在治疗各种疾病中的治疗潜力。
工业: 用于开发新材料或化学工艺。
作用机制
5H-咪唑并[4,5-c]吡啶-5-乙醇,1,4,6,7-四氢-2-(3,4-二甲氧基苯基)-1-甲基-α-苯基-,二盐酸盐的作用机制涉及其与特定分子靶标和途径的相互作用。这些可能包括与酶或受体结合,调节信号转导途径,或改变基因表达。确切的机制取决于特定的生物学环境和化合物的结构-活性关系。
相似化合物的比较
类似化合物
类似化合物包括其他咪唑并[4,5-c]吡啶和相关的杂环化合物。示例包括:
- 咪唑并[1,2-a]吡啶
- 咪唑并[4,5-b]吡啶
- 吡啶并[2,3-d]嘧啶
独特性
5H-咪唑并[4,5-c]吡啶-5-乙醇,1,4,6,7-四氢-2-(3,4-二甲氧基苯基)-1-甲基-α-苯基-,二盐酸盐与众不同的是它独特的官能团和结构特征组合。
属性
CAS 编号 |
120260-37-9 |
|---|---|
分子式 |
C23H29Cl2N3O3 |
分子量 |
466.4 g/mol |
IUPAC 名称 |
2-[2-(3,4-dimethoxyphenyl)-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]-1-phenylethanol;dihydrochloride |
InChI |
InChI=1S/C23H27N3O3.2ClH/c1-25-19-11-12-26(15-20(27)16-7-5-4-6-8-16)14-18(19)24-23(25)17-9-10-21(28-2)22(13-17)29-3;;/h4-10,13,20,27H,11-12,14-15H2,1-3H3;2*1H |
InChI 键 |
DEJPBKHHALPIJE-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(CN(CC2)CC(C3=CC=CC=C3)O)N=C1C4=CC(=C(C=C4)OC)OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


